molecular formula C6H10BrCl2N3 B6182304 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride CAS No. 2613382-58-2

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B6182304
CAS No.: 2613382-58-2
M. Wt: 275
InChI Key:
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Description

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C6H8BrN3·2HCl It is a brominated derivative of imidazo[1,5-a]pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride typically involves the bromination of imidazo[1,5-a]pyrazine. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves the use of reactors designed to handle hazardous chemicals safely and efficiently. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions are typically adjusted to favor the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is utilized in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.

  • Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs and therapeutic agents.

  • Industry: It is used in the chemical industry for the synthesis of other compounds and materials.

Mechanism of Action

The mechanism by which 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is compared with other similar compounds, such as:

  • 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

  • 3-bromo-7-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

  • 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific bromine substitution pattern and its resulting reactivity and biological activity.

Properties

CAS No.

2613382-58-2

Molecular Formula

C6H10BrCl2N3

Molecular Weight

275

Purity

95

Origin of Product

United States

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